5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
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Overview
Description
5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound with a molecular formula of C21H25FN6 and a molecular weight of 380.4618 This compound is notable for its unique structure, which includes a fluorine atom, a quinoxaline moiety, and a pyrimidine ring
Preparation Methods
The synthesis of 5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the quinoxaline and piperidine intermediates. These intermediates are then coupled with the pyrimidine ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial agent.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other quinoxaline and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:
Quinoxaline Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: These are widely studied for their role in DNA synthesis and as potential anticancer agents.
5-fluoro-N,6-dimethyl-N-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine stands out due to its unique combination of these two moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H25FN6 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5-fluoro-N,6-dimethyl-N-[[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C21H25FN6/c1-14-19(22)21(24-13-23-14)27(3)12-16-8-10-28(11-9-16)20-15(2)25-17-6-4-5-7-18(17)26-20/h4-7,13,16H,8-12H2,1-3H3 |
InChI Key |
OYXPEUJKDQZQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)F |
Origin of Product |
United States |
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